

# Application Notes and Protocols: Synthesis of $\epsilon$ -Caprolactone from Methyl 6-oxohexanoate

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## Compound of Interest

Compound Name: Methyl 6-oxohexanoate

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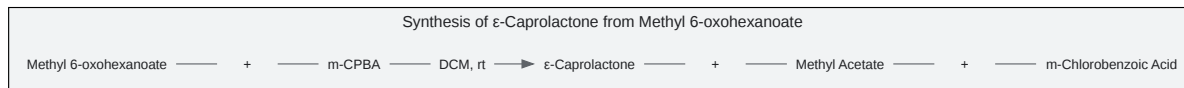
This document provides detailed application notes and protocols for the synthesis of  $\epsilon$ -caprolactone from **methyl 6-oxohexanoate**. The primary transformation is achieved through a Baeyer-Villiger oxidation, a reliable method for converting ketones to esters or lactones.<sup>[1][2]</sup>

## Introduction

$\epsilon$ -Caprolactone is a valuable monomer for the production of biodegradable polymers like polycaprolactone (PCL), which has significant applications in the biomedical and pharmaceutical fields. The synthesis of  $\epsilon$ -caprolactone from **methyl 6-oxohexanoate** involves the oxidation of the ketone functionality within the starting material to insert an oxygen atom, thereby forming the cyclic ester (lactone). The Baeyer-Villiger oxidation is the key reaction to achieve this transformation, typically employing a peroxyacid as the oxidant.<sup>[1][2]</sup>

The regioselectivity of the Baeyer-Villiger oxidation is predictable based on the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.<sup>[3][4]</sup> In the case of **methyl 6-oxohexanoate**, the two groups attached to the ketone carbonyl are a methyl group and a  $-(CH_2)_4COOCH_3$  group (a primary alkyl chain with an ester functionality). According to the migratory aptitude rules, the more substituted primary alkyl group is expected to migrate in preference to the methyl group, leading to the desired product,  $\epsilon$ -caprolactone, and methyl acetate as a byproduct.

## Reaction Scheme



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Caption: Overall reaction for the synthesis of  $\epsilon$ -caprolactone.

## Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Baeyer-Villiger oxidations of various ketones to lactones using common oxidants. While specific data for **methyl 6-oxohexanoate** is not extensively published, these examples provide a comparative overview of the reaction's efficiency.

Starting Ketone	Oxidant	Catalyst/ Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Cyclohexanone	m-CPBA	Dichloromethane	Room Temp	4-6	~90	[5]
Cyclobutanone	H <sub>2</sub> O <sub>2</sub>	Sn-zeolite beta	40	7	>99	[6]
Bicyclic Ketone	m-CPBA	Dichloromethane	Room Temp	-	90	[1]
Pentacyclic Ketone	m-CPBA	Dichloromethane	Room Temp	-	80	[1]
Adamantanone	H <sub>2</sub> O <sub>2</sub>	Sn-MCM-41	-	-	High	[7]

## Experimental Protocols

### Protocol 1: Baeyer-Villiger Oxidation of **Methyl 6-oxohexanoate** using m-CPBA

This protocol details a standard laboratory procedure for the synthesis of  $\epsilon$ -caprolactone from **methyl 6-oxohexanoate** using meta-chloroperoxybenzoic acid (m-CPBA).

#### Materials:

- **Methyl 6-oxohexanoate**
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)[8]
- Dichloromethane (DCM), anhydrous
- 10% aqueous sodium sulfite solution
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

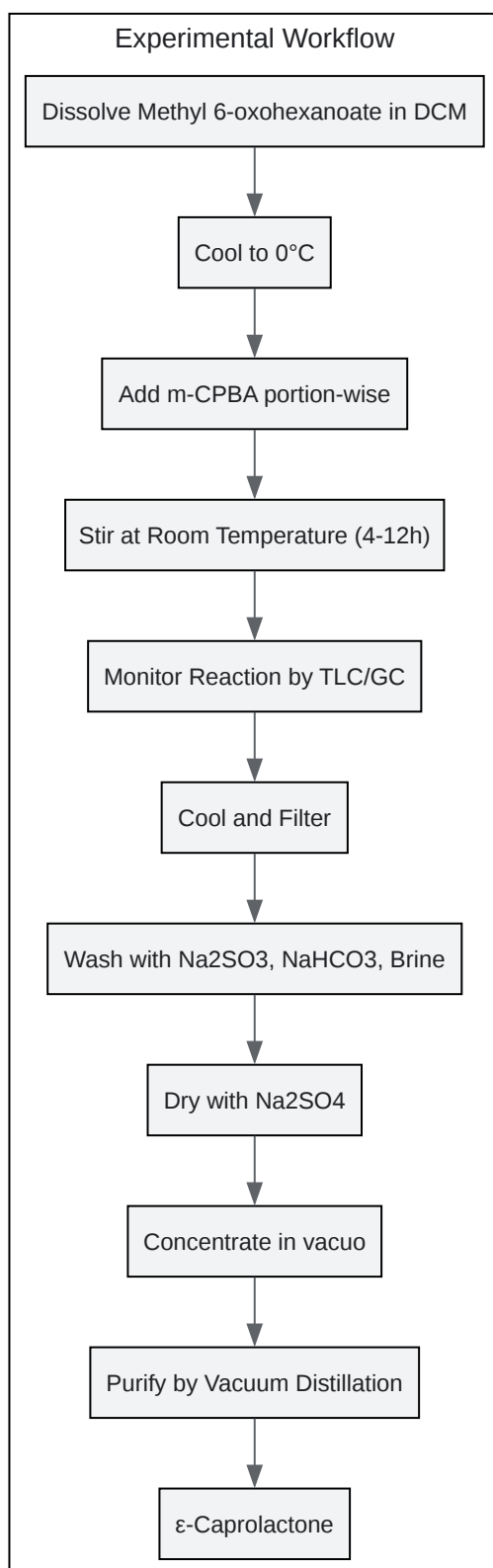
#### Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve **methyl 6-oxohexanoate** (1.0 eq) in anhydrous dichloromethane (DCM).

- **Reagent Addition:** Cool the solution to 0 °C in an ice bath. To the stirred solution, add m-CPBA (1.1 - 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C.<sup>[5]</sup>
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.
- **Workup:** Upon completion, cool the reaction mixture in an ice bath and filter to remove the precipitated meta-chlorobenzoic acid.<sup>[5]</sup>
- **Quenching and Washing:** Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a 10% aqueous sodium sulfite solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (to remove acidic byproducts), and brine.<sup>[5]</sup>
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation to yield pure ε-caprolactone.

## Visualizations

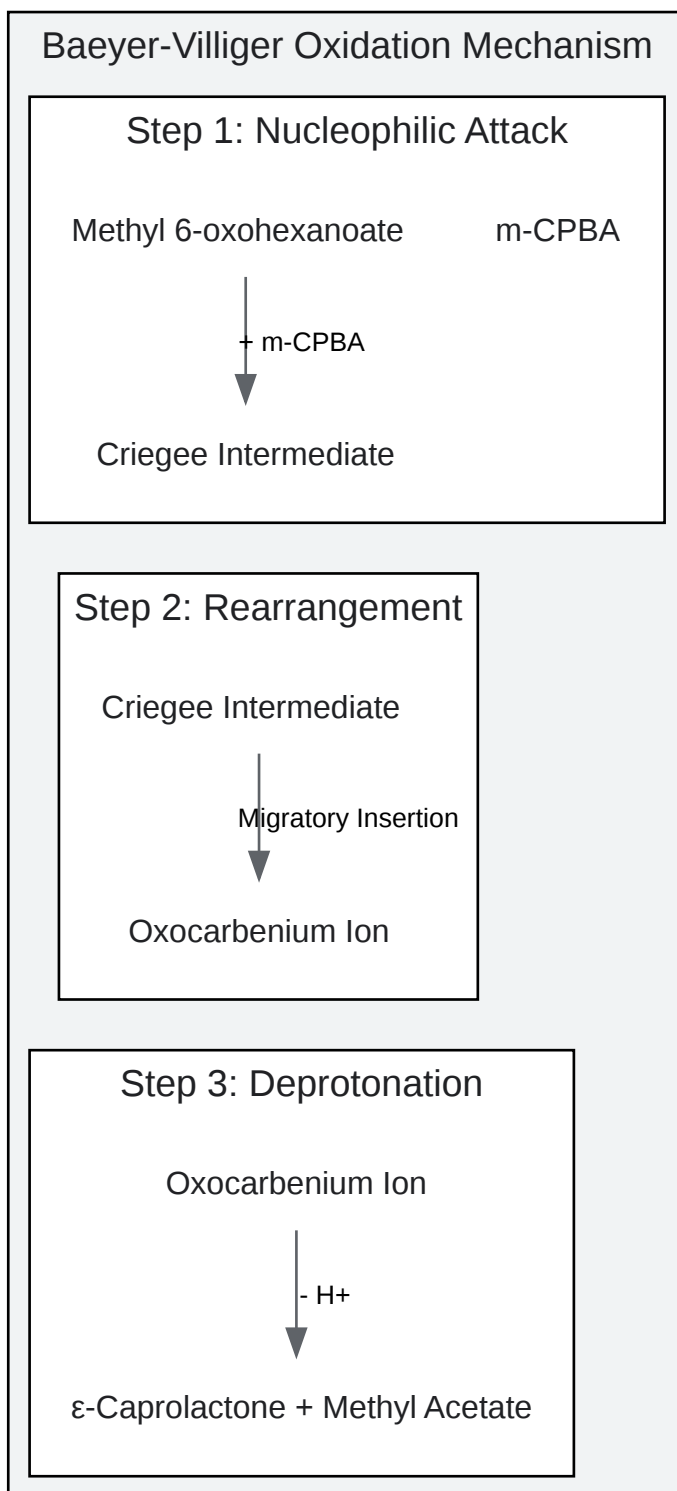
### Experimental Workflow



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Caption: Step-by-step workflow for the synthesis of ε-caprolactone.

## Reaction Mechanism: Baeyer-Villiger Oxidation

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Caption: Mechanism of the Baeyer-Villiger oxidation.

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